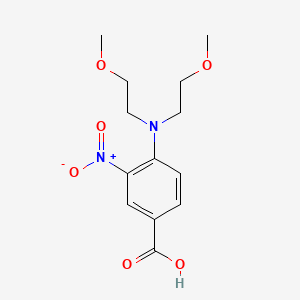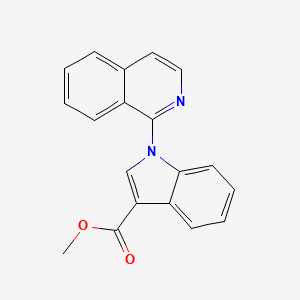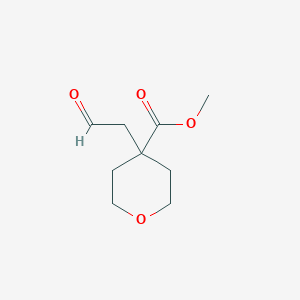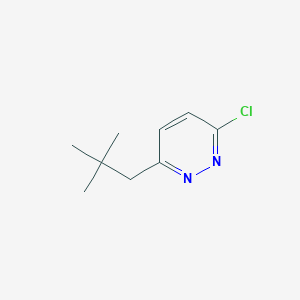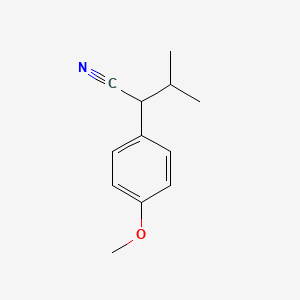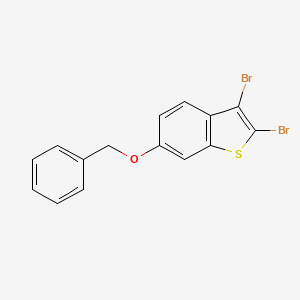![molecular formula C12H17IN2O2 B8648452 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an amino group at the 4-position and an iodine atom at the 3-position The tert-butyl group is attached to the carbamate nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Iodination: The amino compound is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Carbamate Formation: Finally, the tert-butyl group is introduced by reacting the iodinated amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products include tert-butyl 4-amino-3-chlorobenzylcarbamate, tert-butyl 4-amino-3-thiocyanatobenzylcarbamate, etc.
Oxidation: Products include tert-butyl 4-nitro-3-iodobenzylcarbamate.
Reduction: Products include tert-butyl 4-amino-3-aminobenzylcarbamate.
科学研究应用
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-iodobenzoate
- tert-Butyl 4-nitrobenzoate
Uniqueness
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is unique due to the presence of both amino and iodine groups on the benzylcarbamate scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H17IN2O2 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI 键 |
AJJZEOZVURSLHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

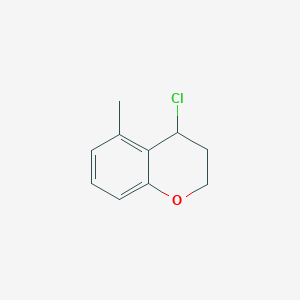
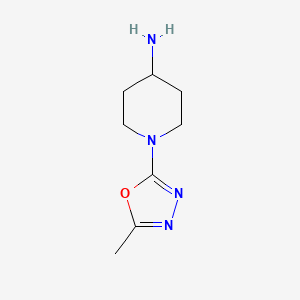

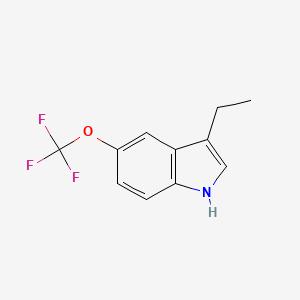
![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
